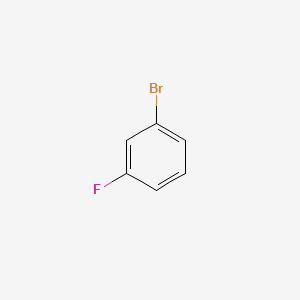

1-Bromo-3-fluorobenzene

Descripción

Propiedades

IUPAC Name |

1-bromo-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFKKJYEIFBEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061461 | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-06-9 | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMO-3-FLUOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromofluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP4T6BX2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-fluorobenzene, a key synthetic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and common cross-coupling reactions. The information is presented to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound, with the CAS number 1073-06-9 , is a halogenated aromatic hydrocarbon.[1] It consists of a benzene (B151609) ring substituted with a bromine atom and a fluorine atom at the meta position. This substitution pattern makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through various cross-coupling reactions.[1] Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below. It is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1073-06-9 | [1][3] |

| Molecular Formula | C₆H₄BrF | [1][3] |

| Molecular Weight | 175.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -8 °C | [1] |

| Boiling Point | 148-150 °C | [1] |

| Density | 1.567 g/mL at 25 °C | [1] |

| Flash Point | 38 °C | [1] |

| Refractive Index | 1.526-1.528 | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1] |

| Vapor Pressure | 5.65 mmHg at 25 °C | [1] |

Spectroscopic Data

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available in chemical databases. | [4] |

| ¹³C NMR | Spectra available in chemical databases. | |

| Mass Spectrometry | Spectra available in chemical databases. | |

| Infrared (IR) | Spectra available in chemical databases. |

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or a fume hood.[1][5]

Hazard Identification

| Hazard | Description | Reference(s) |

| Pictograms | GHS02 (Flammable), GHS07 (Harmful/Irritant) | |

| Hazard Statements | H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

| Precautionary Statements | P210, P280, P301+P312, P305+P351+P338 |

First Aid Measures

-

In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1][3]

-

In case of skin contact: Wash off with soap and plenty of water.[1]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Experimental Protocols

This compound is a valuable substrate in various organic reactions. Below are representative experimental protocols for its synthesis and participation in common cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of fluorobenzene, followed by isomerization.[2][7]

Methodology:

-

In a 2 L four-necked flask equipped with a condenser, a dropping funnel, and an exhaust port, place 875 g of 1-bromo-2-fluorobenzene (B92463) and 67 g of aluminum chloride.[7]

-

Heat the mixture and react at 80 °C for 5 hours.[7]

-

Cool the system to 30 °C.[7]

-

Add 742 g of ethylbenzene (B125841) and continue the reaction for 20 hours.[7]

-

After the reaction is complete, add water to decompose the remaining aluminum chloride, and then separate the organic layer.[7]

-

The resulting crude product is distilled under reduced pressure to obtain this compound with a GC purity of 99% or more.[7]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[8]

Methodology:

-

In a round-bottom flask, combine this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base like K₂CO₃ (2.0 mmol).

-

Add a suitable solvent system, for example, a mixture of toluene (B28343) and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, and this compound is a suitable substrate.[9]

Methodology:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 mmol).

-

Add a base, such as sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the Schlenk tube with the inert gas three times.

-

Add the desired amine (1.2 mmol) followed by an anhydrous solvent like toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling, quench the reaction and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by flash column chromatography.

References

- 1. This compound(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. aarti-industries.com [aarti-industries.com]

- 6. fishersci.nl [fishersci.nl]

- 7. JP4896186B2 - Method for producing this compound - Google Patents [patents.google.com]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

1-Bromo-3-fluorobenzene physical constants and safety data

An In-depth Technical Guide to 1-Bromo-3-fluorobenzene: Physical Constants and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants and safety data for this compound (CAS No: 1073-06-9). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild aromatic odor.[1] It is a halogenated aromatic hydrocarbon, consisting of a benzene (B151609) ring substituted with a bromine and a fluorine atom.[1] Its insolubility in water and moderate solubility in common organic solvents are typical properties of substituted aromatic compounds.[1][2]

The physical constants of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrF | [1][3][4] |

| Molecular Weight | 175.00 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Density | 1.567 - 1.7081 g/cm³ at 20°C | [1][2] |

| Boiling Point | 147 - 150°C | [1][6] |

| Melting Point | -8°C | [1][2] |

| Flash Point | 38 - 39°C | [1][6] |

| Refractive Index | 1.526 - 1.530 | [1][6] |

| Vapor Pressure | 5.65 mmHg at 25°C | [1] |

| Solubility in Water | Insoluble | [2] |

Safety Data

Understanding the safety profile of this compound is critical for its handling and use in any laboratory or manufacturing setting. This compound is a flammable liquid and is harmful if swallowed.[5][6][7]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Category | Information | Reference |

| Signal Word | Warning | [5][6][7][8] |

| GHS Pictograms | GHS02: FlammableGHS07: Irritant | [5][8] |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H317: May cause an allergic skin reaction.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | [5][6][7][8] |

| Precautionary Statements | A comprehensive list includes P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P370+P378, P403+P235, P501. | [6][7][8] |

Handling and Storage

Proper handling and storage procedures are essential to ensure safety.

-

Handling : Use in a well-ventilated area.[2] Employ spark-proof tools and explosion-proof equipment.[2][8] Ground and bond containers when transferring material.[2] Avoid contact with skin, eyes, and clothing.[2][9] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields.[9]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep away from sources of ignition, heat, and sparks.[2][6] The material should be stored in a flammables-area.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products : Combustion may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[2]

Experimental Protocols

The determination of the physical and safety constants of chemical compounds like this compound follows standardized experimental protocols, often established by organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM International. Below are the general methodologies for determining some of the key parameters.

-

Boiling Point : The boiling point is typically determined according to OECD Guideline 103. This method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Melting Point : The melting point can be determined using the capillary method as described in OECD Guideline 102. A small amount of the substance is heated in a capillary tube, and the temperature range over which the substance melts is recorded.

-

Density : The density of a liquid is commonly measured using a pycnometer or a digital density meter, following procedures outlined in OECD Guideline 109. This involves determining the mass of a known volume of the liquid at a specific temperature.

-

Flash Point : The flash point is determined using either a closed-cup or open-cup method, such as those described in OECD Guideline 104. The closed-cup method is generally preferred for more volatile substances. The test involves heating the substance and introducing an ignition source to determine the lowest temperature at which the vapors will ignite.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a logical workflow for the safety assessment of a chemical substance like this compound, from initial data gathering to risk management and periodic review.

Caption: Logical workflow for chemical safety assessment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 4. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 5. This compound | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Shandong Biotech [shandongbiotech.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3-fluorobenzene, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details a robust synthetic protocol via the Sandmeyer reaction, presents a thorough characterization profile using modern analytical techniques, and outlines the compound's applications in medicinal chemistry. The information is intended to equip researchers and professionals in drug development with the necessary knowledge for the efficient synthesis and utilization of this versatile building block.

Introduction

This compound (C₆H₄BrF) is an aromatic organic compound featuring a benzene (B151609) ring substituted with a bromine atom and a fluorine atom at the meta positions. This substitution pattern imparts unique reactivity, making it a valuable precursor in a variety of organic syntheses.[2][3] Its utility is particularly pronounced in the construction of complex molecular architectures required for the development of novel therapeutic agents and crop protection agents.[1][4] The strategic placement of the halogen atoms allows for selective functionalization through reactions such as cross-coupling, enabling the introduction of diverse pharmacophores. This guide offers a detailed examination of its synthesis and a complete spectroscopic and physical characterization.

Synthesis of this compound

The most common and efficient method for the targeted synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoroaniline (B1664137).[5][6] This multi-step, one-pot reaction provides a reliable route to the desired isomer, avoiding the separation challenges associated with direct bromination of fluorobenzene.

Synthetic Workflow

The synthesis proceeds through two main stages: the diazotization of 3-fluoroaniline followed by the copper(I) bromide-catalyzed conversion of the resulting diazonium salt to this compound.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol

Materials:

-

3-Fluoroaniline

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

Step 1: Diazotization of 3-Fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-fluoroaniline and a 48% aqueous solution of hydrobromic acid.

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the aniline (B41778) mixture over a period of 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred copper(I) bromide solution at room temperature. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature.

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₄BrF |

| Molecular Weight | 175.00 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 152-154 °C[2] |

| Density | 1.56 g/cm³ at 25 °C[2] |

| Refractive Index | 1.526-1.528[2] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 7.14 | ddd | J = 8.4, 2.5, 1.8 | Ar-H |

| 7.03 | td | J = 8.3, 6.0 | Ar-H |

| 6.86 | ddd | J = 8.3, 2.5, 0.9 | Ar-H |

| 7.16 | ddd | J = 8.1, 1.8, -0.5 | Ar-H |

Note: Specific assignments can vary slightly based on the solvent used. The provided data is a representative spectrum.[7]

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 163.0 (d, J = 245 Hz) | C -F |

| 130.8 (d, J = 9 Hz) | Ar-C |

| 125.5 (d, J = 3 Hz) | Ar-C |

| 122.5 (d, J = 21 Hz) | C -Br |

| 115.5 (d, J = 3 Hz) | Ar-C |

| 114.2 (d, J = 21 Hz) | Ar-C |

Note: The carbon attached to fluorine shows a characteristic large coupling constant.

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1560 | Strong | C=C aromatic ring stretch |

| 1470-1450 | Strong | C=C aromatic ring stretch |

| 1250-1200 | Strong | C-F stretch |

| 880-840 | Strong | C-H out-of-plane bend |

| 780-740 | Strong | C-Br stretch |

Note: The spectrum is characterized by strong absorptions corresponding to the aromatic ring, C-F, and C-Br bonds.[8]

3.2.4. Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion peak, characteristic bromine isotope pattern) |

| 95 | Moderate | [C₆H₄F]⁺ (Loss of Br) |

| 75 | Low | [C₆H₃]⁺ (Loss of Br and HF) |

Note: The mass spectrum will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[9]

Applications in Drug Development

This compound serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the ability to selectively functionalize the bromine and fluorine-substituted positions, as well as the activated aromatic ring.

Caption: Applications of this compound in chemical synthesis and drug development.

The compound is frequently employed in cross-coupling reactions where the bromine atom is substituted to form new carbon-carbon or carbon-heteroatom bonds. The fluorine atom often remains in the final molecule, where it can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Sandmeyer reaction of 3-fluoroaniline stands out as a reliable and efficient method for its preparation. The comprehensive characterization data presented, including NMR, IR, and mass spectrometry, will aid researchers in the unambiguous identification and quality control of this important synthetic intermediate. Its demonstrated utility in the synthesis of pharmaceuticals and agrochemicals underscores its significance as a valuable tool for scientists and professionals in the field of drug development.

References

- 1. JP4896186B2 - Method for producing this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. nbinno.com [nbinno.com]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 7. 3-Bromofluorobenzene(1073-06-9) 1H NMR spectrum [chemicalbook.com]

- 8. FT-IR and FT-Raman, UV spectroscopic investigation of this compound using DFT (B3LYP, B3PW91 and MPW91PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

Spectroscopic Analysis of 1-Bromo-3-fluorobenzene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-fluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural characterization.

Spectroscopic Data

The spectroscopic data presented below provides a detailed fingerprint of this compound, confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits four distinct signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.35 | ddd | J = 8.1, 2.0, 1.0 Hz |

| H-4 | ~7.28 | t | J = 8.1 Hz |

| H-5 | ~7.02 | ddd | J = 8.1, 2.5, 1.0 Hz |

| H-6 | ~7.30 | ddd | J = 8.1, 2.0, 1.0 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the fluorine atom, carbon signals will exhibit splitting (C-F coupling). The following are predicted chemical shifts.

| Carbon | Chemical Shift (ppm) | C-F Coupling (J_CF, Hz) |

| C-1 (C-Br) | ~122.5 | d, J ≈ 3 Hz |

| C-2 | ~127.0 | d, J ≈ 3 Hz |

| C-3 (C-F) | ~163.0 | d, J ≈ 245 Hz |

| C-4 | ~115.0 | d, J ≈ 21 Hz |

| C-5 | ~131.0 | d, J ≈ 9 Hz |

| C-6 | ~123.5 | d, J ≈ 23 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H aromatic stretching |

| ~1575 | Strong | C=C aromatic ring stretching |

| ~1470 | Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-F stretching |

| ~870 | Strong | C-H out-of-plane bending |

| ~770 | Strong | C-H out-of-plane bending |

| ~680 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.[2]

| m/z | Relative Intensity | Assignment |

| 174/176 | High | [M]⁺ (Molecular ion, due to ⁷⁹Br and ⁸¹Br isotopes) |

| 95 | High | [C₆H₄F]⁺ (Loss of Br) |

| 75 | Medium | [C₆H₃]⁺ (Loss of Br and HF) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of liquid samples such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) :

-

Place a single drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin film.

-

Place the "sandwich" of salt plates into the spectrometer's sample holder.

-

-

Data Acquisition :

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared salt plates into the sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the major absorption bands and record their wavenumbers (cm⁻¹).

-

Correlate the observed bands with known functional group absorptions to confirm the structure of the compound.

-

Mass Spectrometry Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition (Electron Ionization - GC-MS) :

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the Gas Chromatograph (GC) inlet.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Note the isotopic pattern characteristic of bromine (two peaks of roughly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Bromo-3-fluorobenzene: Molecular Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-fluorobenzene is a halogenated aromatic hydrocarbon featuring a benzene (B151609) ring substituted with a bromine atom and a fluorine atom at the meta position. This compound serves as a critical intermediate and building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical, agrochemical, and liquid crystal industries.[1] Its utility stems from the distinct reactivity of the carbon-bromine and carbon-fluorine bonds, which allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key physicochemical and spectroscopic properties of this compound. It also includes detailed experimental protocols for its synthesis and characterization, aimed at professionals engaged in chemical research and development.

Molecular Structure and Bonding

This compound (C₆H₄BrF) possesses a planar aromatic core with the bromine and fluorine substituents inducing significant electronic and geometric effects on the benzene ring. The molecule's asymmetry and the presence of two different halogens create a unique electronic profile, influencing its reactivity and intermolecular interactions.

The primary bonding within the benzene ring consists of delocalized π-electrons across the sp²-hybridized carbon atoms. The carbon-halogen bonds (C-Br and C-F) are covalent and polarized due to the high electronegativity of the halogens, particularly fluorine. This polarization is a key determinant of the molecule's chemical behavior.

Table 1: Computed Molecular Geometry of this compound (Note: These values are representative of data obtained from standard computational chemistry models, such as DFT B3LYP/6-31G, and are intended to approximate the true molecular geometry in the absence of experimental crystallographic data.)*

| Parameter | Description | Value |

| Bond Lengths | ||

| C-Br | Length of the Carbon-Bromine bond | ~ 1.90 Å |

| C-F | Length of the Carbon-Fluorine bond | ~ 1.35 Å |

| C-C (aromatic) | Average length of Carbon-Carbon bonds in the ring | ~ 1.39 Å |

| C-H | Average length of Carbon-Hydrogen bonds | ~ 1.08 Å |

| Bond Angles | ||

| ∠C2-C1-C6 | Angle within the benzene ring | ~ 120° |

| ∠C1-C2-C3 | Angle within the benzene ring | ~ 120° |

| ∠Br-C1-C2 | Angle between Bromine and adjacent ring carbons | ~ 120° |

| ∠F-C3-C2 | Angle between Fluorine and adjacent ring carbons | ~ 120° |

The following diagram illustrates the logical workflow for determining the structure of this compound, combining both computational and experimental spectroscopic methods.

References

A Technical Guide to the Discovery and Historical Synthesis of m-Bromofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Bromofluorobenzene (3-bromofluorobenzene) is a key organofluorine compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom in a meta-arrangement on the benzene (B151609) ring, provides a valuable platform for introducing these functionalities into more complex molecular architectures. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the fluorine atom can impart desirable electronic and pharmacokinetic properties to the target molecules. This technical guide provides an in-depth overview of the discovery and historical evolution of the synthesis of m-bromofluorobenzene, presenting key experimental protocols, quantitative data, and a visual representation of the synthetic pathways.

Historical Perspective and Key Synthetic Strategies

The synthesis of m-bromofluorobenzene has evolved over the years, with several distinct strategies emerging. Early methods often contended with challenges of regioselectivity and yield. The primary historical and current synthetic routes can be categorized as follows:

-

Direct Bromination of Fluorobenzene (B45895) followed by Isomerization: This approach involves the electrophilic bromination of fluorobenzene. While this reaction predominantly yields the para- and ortho-isomers due to the ortho-, para-directing nature of the fluorine substituent, the meta-isomer can be obtained through a subsequent isomerization reaction under acidic conditions.

-

Sandmeyer Reaction of 3-Fluoroaniline (B1664137): A classical and common method for the synthesis of aryl halides, the Sandmeyer reaction provides a direct route to m-bromofluorobenzene from readily available 3-fluoroaniline.

-

Balz-Schiemann Reaction of 3-Bromoaniline (B18343): This method involves the diazotization of 3-bromoaniline followed by the thermal decomposition of the resulting diazonium fluoroborate salt. This historical method was one of the early routes to this compound.

The following sections will delve into the experimental details and quantitative data associated with these key synthetic pathways.

Data Presentation: A Comparative Summary of Synthesis Methods

The following table summarizes the quantitative data for the key synthesis methods of m-bromofluorobenzene, allowing for a clear comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Bromination of Fluorobenzene | Fluorobenzene | Br₂, Fe powder | 5-40°C | Low conversion, 0.5% m-isomer | Mixture of isomers | JP 63 14,742 |

| Isomerization of Bromofluorobenzene | 1-Bromo-4-fluorobenzene (B142099) | AlCl₃, Toluene (B28343) | Room temperature, 15 hours | 52 | >99 | JP4896186B2 |

| Sandmeyer Reaction | 3-Fluoroaniline | NaNO₂, HBr, CuBr | 0-5°C (diazotization), heating (bromination) | 80-95 (typical for Sandmeyer) | High | General literature |

| Balz-Schiemann Reaction | 3-Bromoaniline | NaNO₂, HBF₄ | 0°C (diazotization), thermal decomposition | Moderate | High | J. Org. Chem. 1938, 3, 347 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the synthesis of m-bromofluorobenzene.

Synthesis via Bromination of Fluorobenzene and Subsequent Isomerization

This two-step process first involves the direct bromination of fluorobenzene, which yields a mixture of isomers, followed by the isomerization of the para/ortho-isomers to the desired meta-isomer.

Step 1: Bromination of Fluorobenzene

-

Procedure: To a mixture of fluorobenzene (1 equivalent) and iron powder at 5-40°C, bromine (approximately 2.7 equivalents) is added. The reaction yields a mixture of 1.0% o-bromofluorobenzene, 0.5% m-bromofluorobenzene, and 98.5% p-bromofluorobenzene with a low conversion of fluorobenzene.

Step 2: Isomerization of 1-Bromo-4-fluorobenzene to 1-Bromo-3-fluorobenzene

-

Procedure: A mixture of 1-bromo-4-fluorobenzene (1 equivalent) and aluminum chloride (catalyst) is reacted at 80°C for 3 hours. After cooling to 30°C, toluene is added, and the reaction is continued for 15 hours at room temperature. Following the reaction, water is added to decompose the remaining aluminum chloride, and the organic layer is separated. The crude product is then purified by distillation under reduced pressure to yield this compound.

-

Quantitative Data: Starting with 1-bromo-4-fluorobenzene, this method can yield this compound with a purity of >99% and a yield of 52%.

Synthesis via Sandmeyer Reaction of 3-Fluoroaniline

This is a widely used method for the preparation of aryl bromides from the corresponding anilines.

-

Procedure:

-

Diazotization: 3-Fluoroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5°C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt.

-

Bromination: The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) in HBr, which is typically heated. The reaction mixture is then heated to promote the decomposition of the diazonium salt and the formation of m-bromofluorobenzene. The product is then isolated by steam distillation or solvent extraction.

-

-

Quantitative Data: While a specific yield for m-bromofluorobenzene via this exact protocol is not detailed in the provided search results, Sandmeyer reactions typically proceed in high yields, often in the range of 80-95% for aryl halides.

Synthesis via Balz-Schiemann Reaction of 3-Bromoaniline

This historical method provides a route to m-bromofluorobenzene starting from 3-bromoaniline.

-

Procedure:

-

Diazotization: 3-Bromoaniline is diazotized in the presence of fluoroboric acid (HBF₄) and sodium nitrite (NaNO₂) at low temperatures (typically around 0°C) to form the 3-bromobenzenediazonium tetrafluoroborate (B81430) salt.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated, leading to its decomposition to yield m-bromofluorobenzene, nitrogen gas, and boron trifluoride.

-

-

Quantitative Data: A patent references a 1938 article in the Journal of Organic Chemistry detailing this method, suggesting it is a well-established, albeit older, synthetic route. Yields for Balz-Schiemann reactions can be variable but often provide a clean product.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key synthetic pathways and logical relationships in the synthesis of m-bromofluorobenzene.

Caption: Key historical synthetic pathways to m-bromofluorobenzene.

Caption: Experimental workflow for the isomerization synthesis.

Conclusion

The synthesis of m-bromofluorobenzene has a rich history, with methods evolving from less selective direct halogenations to more refined and regioselective routes like the Sandmeyer and Balz-Schiemann reactions. The bromination of fluorobenzene followed by isomerization represents a significant industrial approach, capable of producing high-purity m-bromofluorobenzene. The Sandmeyer reaction of 3-fluoroaniline remains a highly effective and direct laboratory-scale synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for the efficient and strategic incorporation of the m-bromofluorophenyl moiety into target molecules. The choice of synthetic route will often depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield.

References

An In-depth Technical Guide to 1-Bromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-fluorobenzene, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] This document details its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and application in common organic reactions.

Chemical Identity: IUPAC Name and Synonyms

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[3] It is widely referenced in scientific literature and commercial catalogs under a variety of synonyms.

Common Synonyms: [3][4][5][6][7]

-

3-Bromofluorobenzene

-

m-Bromofluorobenzene

-

m-Fluorobromobenzene

-

1-Fluoro-3-bromobenzene

-

m-Fluorophenyl bromide

-

3-Fluoro-1-bromobenzene

-

Benzene (B151609), 1-bromo-3-fluoro-

-

NSC-10267

Physicochemical Properties

This compound is a clear, colorless liquid with an aromatic odor at room temperature.[2][5][8] It is classified as a flammable liquid and is insoluble in water.[5][8] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 1073-06-9 | [3][6] |

| Molecular Formula | C₆H₄BrF | [3][6] |

| Molecular Weight | 175.00 g/mol | [3][9] |

| InChI Key | QDFKKJYEIFBEFC-UHFFFAOYSA-N | [3][5][7] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [8] |

| Melting Point | -8 °C | [4][5][8] |

| Boiling Point | 148-151 °C | [5][8][9] |

| Density | 1.567 g/mL at 25 °C | [4][9] |

| Vapor Density | 6.03 (Air = 1) | [8] |

| Refractive Index | 1.526 - 1.528 (at 20 °C) | [4][5][9] |

| Safety & Handling | ||

| Flash Point | 38 - 46 °C (100.4 - 115 °F) | [5][9] |

| UN Number | 1993 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a representative cross-coupling reaction, a common step in drug development.

A common industrial method for producing this compound involves the bromination of fluorobenzene (B45895) followed by a catalyzed isomerization to enrich the meta-isomer, which is otherwise difficult to separate from its ortho and para counterparts due to similar boiling points.[1][10]

Protocol:

-

Step 1: Bromination of Fluorobenzene

-

Charge a suitable reactor (e.g., a 2 L four-necked flask) with 576 g of fluorobenzene and 10 g of a catalyst such as iron(III) chloride.

-

Cool the system to a temperature between 0 °C and 10 °C.[10]

-

Over a period of 4 hours, add 959 g (1.0 equivalent) of bromine dropwise while maintaining the reaction temperature.[10]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 4 hours. This reaction primarily yields the para-isomer (1-bromo-4-fluorobenzene) and the ortho-isomer (1-bromo-2-fluorobenzene).[10]

-

-

Step 2: Isomerization to this compound

-

To the crude mixture of bromofluorobenzene isomers, add 67 g of aluminum chloride (AlCl₃), an aluminum halide catalyst.[10]

-

Heat the reaction mixture to 80 °C for 3 to 5 hours.[10]

-

Cool the system to 30 °C.

-

Add 644 g of a benzene derivative, such as toluene (B28343) or ethylbenzene, and maintain the reaction at this temperature for 15 to 20 hours.[10] This step facilitates the isomerization to the thermodynamically more stable meta-product.

-

After the reaction period, carefully add water to the flask to decompose the remaining aluminum chloride catalyst.

-

Separate the organic layer. The product can be purified by distillation to yield this compound with a purity of ≥99%.[10]

-

Caption: Workflow for the synthesis of this compound.

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the aromatic ring and another organic moiety, a foundational transformation in modern drug discovery.[11]

Generalized Protocol:

-

Reaction Setup:

-

In an inert atmosphere (e.g., under Argon), combine this compound (1.0 eq), an appropriate arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq), a phosphine (B1218219) ligand like PCy₃·HBF₄ (0.02-0.1 eq), and a base, typically an inorganic carbonate like Cs₂CO₃ or K₂CO₃ (2.0-3.0 eq).[11]

-

Add a degassed solvent mixture, commonly toluene and water.[11]

-

-

Reaction Execution:

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed, typically within 2 to 24 hours.

-

-

Workup and Purification:

-

After cooling the reaction to room temperature, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica (B1680970) gel to isolate the desired biaryl product.[11]

-

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. This compound - Cas No: 1073-06-9, >98% Purity Liquid | Aromatic Solvent For Organic Synthesis With Distinct Odor at Best Price in Ahmedabad | Peritum Innovations Llp [tradeindia.com]

- 3. This compound | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 7. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]

- 8. This compound(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 1-溴-3-氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. JP4896186B2 - Method for producing this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Thermochemical Data for 1-Bromo-3-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the key physical properties for 1-Bromo-3-fluorobenzene is presented below. These values have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF | [1] |

| Molecular Weight | 175.00 g/mol | [1] |

| CAS Number | 1073-06-9 | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Melting Point | -8 °C | [2][3] |

| Boiling Point | 149-151 °C | [1] |

| Density | 1.567 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.526 | [1] |

| Solubility | Insoluble in water | [2] |

| Flash Point | 38 °C (100.4 °F) |

Experimental Protocols for Thermochemical Data Determination

While specific experimental thermochemical data for this compound is not publicly available, the following are detailed protocols for well-established methods used for similar halogenated aromatic compounds.

Enthalpy of Vaporization by the Transpiration Method

The transpiration method is a reliable technique for determining the vapor pressure of a substance at different temperatures, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation. This method has been successfully applied to various dihalogen-substituted benzenes.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a thermostatted saturator cell. To increase the surface area for evaporation, the sample can be coated on glass beads.

-

Carrier Gas: An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

-

Saturation: The carrier gas becomes saturated with the vapor of the substance as it passes through the cell. The temperature of the saturator is controlled to within ±0.01 K.

-

Condensation: The gas mixture is then passed through a cold trap (e.g., a U-tube cooled with liquid nitrogen) to condense the vaporized sample.

-

Quantification: The amount of condensed substance is determined gravimetrically or by gas chromatography.

-

Vapor Pressure Calculation: The partial pressure of the substance is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the system.

-

Data Analysis: By measuring the vapor pressure at several different temperatures, a plot of ln(P) versus 1/T can be generated. The enthalpy of vaporization (ΔHvap) is then determined from the slope of this plot (-ΔHvap/R, where R is the ideal gas constant).

Enthalpy of Formation by Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. For halogenated compounds, specific considerations are necessary to ensure a well-defined final state of the combustion products.

Methodology:

-

Calorimeter Calibration: The calorimeter, typically a bomb calorimeter, is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.

-

Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule). A fuse wire (e.g., platinum or cotton) is positioned to ensure ignition.

-

Bomb Preparation: The bomb is charged with a small amount of a suitable solution (e.g., water or a solution of arsenious oxide) to dissolve the combustion products and ensure the halogen is converted to a single, well-defined species (e.g., HBr). The bomb is then pressurized with a high-purity oxygen to approximately 30 atm.

-

Combustion: The bomb is placed in a thermostatted water bath within the calorimeter. The sample is ignited by passing an electric current through the fuse wire. The temperature change of the water bath is measured with high precision.

-

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the amounts of any side products (e.g., soot, carbon monoxide, or free halogens).

-

Energy Calculation: The total heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of any side products.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the corrected energy of combustion. The standard enthalpy of formation is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).[4]

Computational Chemistry Protocols

Quantum chemical calculations provide a powerful tool for estimating the thermochemical properties of molecules when experimental data is unavailable. High-accuracy composite methods are often employed for this purpose.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

High-Level Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is performed using a more sophisticated and computationally expensive method, such as G3, G4, or CBS-QB3. These are composite methods that approximate the results of high-level coupled-cluster calculations with large basis sets through a series of calculations with corrections.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions.

-

Atomization Method: The calculated enthalpy of atomization is combined with the experimentally known enthalpies of formation of the constituent atoms in their standard states.

-

Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed energies of all species. The enthalpy of formation of the target molecule can then be determined if the enthalpies of formation of the other species in the reaction are known experimentally. This method benefits from the cancellation of systematic errors in the calculations.

-

Synthesis of this compound

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] One common method for its production involves the bromination of fluorobenzene (B45895) followed by isomerization.

Caption: Synthesis workflow for this compound.

The synthesis begins with the bromination of fluorobenzene in the presence of a Lewis acid catalyst, which typically yields a mixture of ortho-, meta-, and para-bromofluorobenzene isomers, with the para isomer being the major product.[6] To obtain the desired meta isomer (this compound), the isomer mixture undergoes an isomerization reaction, often in the presence of a benzene derivative like toluene or xylene, to reach an equilibrium mixture where the meta isomer is present in a significant proportion.[5] The final step involves the purification of the reaction mixture, usually by distillation, to isolate this compound with high purity.[5]

Experimental Workflow: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular structure of molecules in the gas phase. This method has been applied to this compound to gain a better understanding of its molecular shape.[7]

Caption: Experimental workflow for microwave spectroscopy of this compound.

In this experiment, this compound is heated and seeded into a carrier gas, then expanded into a vacuum chamber as a supersonic jet to cool the molecules to a very low rotational temperature.[7] A chirped pulse of microwave radiation is used to excite the rotational transitions of the molecules. The subsequent relaxation of the molecules emits a free induction decay (FID) signal, which is detected by a horn antenna. Fourier transformation of the FID signal yields the rotational spectrum. This experimental spectrum is then analyzed and fitted, often with the aid of theoretical rotational constants obtained from ab initio calculations, to determine the precise experimental rotational constants of the molecule.[7] From these constants, the detailed molecular structure can be derived.

References

- 1. 1-溴-3-氟苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. scribd.com [scribd.com]

- 5. JP4896186B2 - Method for producing this compound - Google Patents [patents.google.com]

- 6. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 7. Furman University Scholar Exchange - South Carolina Junior Academy of Science: The Rotational Spectrum of this compound [scholarexchange.furman.edu]

Solubility Profile of 1-Bromo-3-fluorobenzene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-3-fluorobenzene in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it often serves as a key intermediate. This document outlines its predicted solubility based on molecular structure, presents available quantitative data for structurally similar compounds to provide a reasonable estimate of its behavior, details a standard experimental protocol for accurate solubility determination, and provides a visual workflow for solubility assessment.

Physicochemical Properties and Predicted Solubility

This compound is a halogenated aromatic hydrocarbon. Its molecular structure, featuring a benzene (B151609) ring substituted with both a bromine and a fluorine atom, dictates its solubility profile. The presence of the electronegative fluorine atom introduces a degree of polarity to the molecule. However, the overall nonpolar character of the benzene ring and the bromine atom are significant contributing factors to its solubility.

Based on the principle of "like dissolves like," this compound is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents. It is anticipated to be particularly soluble in polar aprotic and moderately polar protic solvents that can engage in dipole-dipole interactions. Qualitative assessments suggest it has good solubility in solvents such as ethanol (B145695) and acetone.[1] It is confirmed to be insoluble in water.

Quantitative Solubility Data (Representative)

| Solvent | Structurally Similar Compound | Solubility ( g/100g of solvent) | Temperature (°C) |

| Ethanol | Bromobenzene | 10.4 | 25 |

| Diethyl Ether | Bromobenzene | 71.3 | 25 |

| Benzene | Bromobenzene | Miscible | Not Specified |

| Chloroform | Bromobenzene | Miscible | Not Specified |

| Ethanol | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Benzene | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Chloroform | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Carbon disulfide | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Diethyl ether | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Acetone | 1,4-Dichlorobenzene | Soluble | Not Specified |

| Hot Ethanol | 1,4-Dibromobenzene (B42075) | Freely Soluble | Not Specified |

| Acetone | 1,4-Dibromobenzene | Freely Soluble | Not Specified |

| Hot Benzene | 1,4-Dibromobenzene | Freely Soluble | Not Specified |

| Toluene | 1,4-Dibromobenzene | Soluble | Not Specified |

| Carbon Tetrachloride | 1,4-Dibromobenzene | Soluble | Not Specified |

Note: The data presented for bromobenzene, 1,4-dichlorobenzene, and 1,4-dibromobenzene are intended to provide an estimated solubility profile for this compound due to the lack of specific data for the target compound.[1][2][3]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a specific solvent.[4][5][6][7]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. An excess of the compound should be visually present to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the undissolved solid to sediment.

-

To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.[8]

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility profile of this compound.

Caption: Workflow for solubility determination of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 3. 1,4-Dibromobenzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. improvedpharma.com [improvedpharma.com]

Quantum Chemical Analysis of 1-Bromo-3-fluorobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the molecular properties of 1-Bromo-3-fluorobenzene through quantum chemical calculations. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical and experimental methodologies employed and presents a comprehensive set of calculated data, including molecular geometry, vibrational frequencies, and frontier molecular orbital energies.

Methodologies and Protocols

The data presented herein is derived from a combination of experimental spectroscopic techniques and theoretical calculations based on Density Functional Theory (DFT).

Experimental Protocols

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy

The experimental vibrational spectra for this compound were obtained using high-resolution spectroscopic techniques.

-

FT-IR Spectroscopy : The FT-IR spectrum was recorded on a Bruker IFS 66V spectrometer. The analysis was performed in the mid-infrared region, typically ranging from 4000 to 400 cm⁻¹.[1][2]

-

FT-Raman Spectroscopy : The FT-Raman spectrum was also recorded using a Bruker IFS 66V spectrometer equipped with an FRA 106 Raman module. A Nd:YAG laser operating at an excitation wavelength of 1064 nm was used as the light source. The spectrum was recorded in the Stokes region from 4000 to 100 cm⁻¹.[1][2]

Computational Protocols

Quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

-

Software : The calculations were carried out using the Gaussian suite of programs.

-

Functionals : A range of hybrid functionals were employed to provide a comprehensive theoretical analysis, including B3LYP (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional), B3PW91, and MPW1PW91.[1][2]

-

Basis Sets : The calculations utilized Pople-style basis sets, specifically 6-31++G(d,p) and 6-311++G(d,p), which include diffuse functions and polarization functions for improved accuracy.[1][2]

-

Geometry Optimization : The molecular geometry of this compound was optimized in the ground state without any symmetry constraints. The convergence to a true energy minimum was confirmed by the absence of imaginary frequencies in the vibrational analysis.

-

Vibrational Frequencies : Harmonic vibrational frequencies were calculated at the same level of theory as the geometry optimization. The computed frequencies were scaled by a suitable factor to correct for anharmonicity and to facilitate a better comparison with the experimental data.[1][2]

-

Electronic Properties : A study of the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, was conducted using the Time-Dependent DFT (TD-DFT) approach.[1][2]

Data Presentation

The following sections present the quantitative data obtained from the quantum chemical calculations for this compound.

Optimized Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound were calculated using the B3LYP method with the 6-311++G(d,p) basis set.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-Br | 1.912 |

| C3-F | 1.355 | |

| C1-C2 | 1.393 | |

| C2-C3 | 1.385 | |

| C3-C4 | 1.383 | |

| C4-C5 | 1.395 | |

| C5-C6 | 1.392 | |

| C6-C1 | 1.394 | |

| Bond Angles (º) | C2-C1-C6 | 121.3 |

| C1-C2-C3 | 119.2 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.8 | |

| C4-C5-C6 | 120.4 | |

| C5-C6-C1 | 119.2 | |

| Br-C1-C2 | 119.5 | |

| F-C3-C4 | 119.9 |

Vibrational Frequencies

A selection of the experimental and calculated vibrational frequencies for this compound are presented below. The calculated frequencies were obtained using the B3LYP/6-311++G(d,p) level of theory and have been scaled for better agreement with the experimental data.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C-H Stretch | 3085 | 3088 | 3086 |

| C-H Stretch | 3065 | 3068 | 3066 |

| C-C Stretch | 1585 | 1587 | 1586 |

| C-C Stretch | 1470 | 1472 | 1471 |

| C-H In-plane Bend | 1250 | 1252 | 1251 |

| C-F Stretch | 1210 | 1211 | 1210 |

| C-Br Stretch | 670 | 671 | 670 |

| C-C-C In-plane Bend | 530 | 531 | 530 |

| C-Br In-plane Bend | 310 | 311 | 310 |

| C-F Out-of-plane Bend | 230 | 231 | 230 |

Electronic Properties

The energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap were calculated to understand the electronic charge transfer within the molecule.

| Parameter | B3LYP/6-311++G(d,p) (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule.[1][2]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the quantum chemical analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Correlation between theoretical calculations and experimental spectroscopic data.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-bromo-3-fluorobenzene with an arylboronic acid. This reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce fluorinated biaryl compounds. These structures are of significant interest in the pharmaceutical and materials science industries.[1][2][3]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used reaction that joins an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5][6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[8][9] This protocol focuses on the coupling of this compound, a common building block in medicinal chemistry.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[4][6]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.[4][6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which re-enters the cycle.[4][6]

Data Summary

The following table summarizes the reaction conditions and outcomes for the Suzuki coupling of this compound with 4-fluorophenylboronic acid, utilizing a supported palladium nanoparticle catalyst (G-COOH-Pd-10).[1][10]

| Coupling Partner A | Coupling Partner B | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| This compound | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~55 |